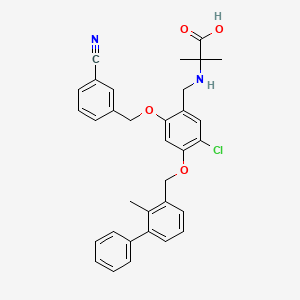
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
Descripción general
Descripción
“2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-” is a chemical compound with the CAS Number: 87172-91-6 . It is also known by the IUPAC Name (R,E)-3,7-dimethyloct-2-enedioic acid . The molecular weight of this compound is 200.23 .
Physical And Chemical Properties Analysis
The compound “2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-” has a molecular weight of 200.23 . It is recommended to be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
- Callosobruchusic acid has been identified as a component of the copulation release pheromone “erectin” in azuki bean weevils (Callosobruchus chinensis) . It induces copulation release activity in male azuki bean weevils, with an effective concentration (EC50) of 6.5 ng per insect.
Insect Behavior Modulation
Safety and Hazards
Mecanismo De Acción
Callosobruchusic acid: , also known as 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- or (E,7R)-3,7-Dimethyloct-2-enedioic acid , is a compound primarily studied for its role in pest control, particularly against the bean pest Callosobruchus chinensis .
Target of Action
Callosobruchusic acid primarily targets the olfactory receptors of Callosobruchus chinensis. These receptors are crucial for the pest’s ability to detect pheromones, which are essential for mating and other behaviors .
Mode of Action
The compound interacts with the olfactory receptors by binding to them, thereby interfering with the pest’s ability to detect pheromones. This disruption in pheromone detection leads to a decrease in mating efficiency and, consequently, a reduction in the pest population .
Biochemical Pathways
Callosobruchusic acid affects the biochemical pathways involved in olfactory signal transduction. By binding to the olfactory receptors, it alters the normal signaling pathways, leading to a failure in the transmission of pheromone signals. This disruption affects the downstream pathways that are responsible for mating behavior and other pheromone-mediated activities .
Pharmacokinetics
Its effectiveness in pest control suggests that it has a suitable bioavailability and stability to interact with the target receptors effectively .
Result of Action
The molecular effect of Callosobruchusic acid’s action is the inhibition of olfactory receptor function. At the cellular level, this results in a failure to initiate the signaling cascade necessary for pheromone detection. Consequently, the pests exhibit reduced mating behavior, leading to a decline in population .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the efficacy and stability of Callosobruchusic acid. For instance, higher temperatures might increase the volatility of the compound, enhancing its dispersal but potentially reducing its stability. Similarly, high humidity levels could affect its persistence in the environment .
Propiedades
IUPAC Name |
(E,7R)-3,7-dimethyloct-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKHKIHRLWODC-HYDMIIDASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=CC(=O)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC/C(=C/C(=O)O)/C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Callosobruchusic acid and what is its biological significance?
A: (2E,7R)-3,7-Dimethyl-2-octene-1,8-dioic acid, also known as Callosobruchusic acid, is a monoterpene dicarboxylic acid that acts as a crucial component of the copulation release pheromone, erectin, in the Azuki bean weevil (Callosobruchus chinensis). [, , , , , , , ] While erectin consists of both Callosobruchusic acid and a hydrocarbon mixture, it's the (E)-isomer of this acid that exhibits biological activity, triggering mating behavior in the weevil. []
Q2: What is the molecular formula and weight of Callosobruchusic acid?
A: The molecular formula for Callosobruchusic acid is C10H16O4. Its molecular weight is 200.23 g/mol. []
Q3: How does the stereochemistry of Callosobruchusic acid influence its biological activity?
A: Research has shown that only the (E)-isomer of 3,7-dimethyl-2-octenedioic acid demonstrates activity as a copulation release pheromone component in the Azuki bean weevil. [] This highlights the critical role of stereochemistry in biological interactions. Specifically, the (E)-configuration of the double bond at the 2-position in Callosobruchusic acid is essential for its recognition and activity.
Q4: What are the common starting materials used for synthesizing Callosobruchusic acid?
A: Several synthetic routes have been explored for Callosobruchusic acid. Some common starting materials include: * 2-methylfuran and methyl α-diazopropionate [] * Geranyl acetate [] * Methyl (R)-3-carboxybutanoate [] * 5-hydroxy-2-pentanone with D-(-)-camphor sultam as a chiral auxiliary [] * 4-pentyn-1-ol or its O-tert-butyldimethylsilyl ether using zirconium-catalyzed methylalumination []
Q5: Has the absolute configuration of Callosobruchusic acid been confirmed?
A: Yes, researchers have successfully determined the stereoisomeric composition of Callosobruchusic acid using the 2D-Ohrui-Akasaka method. [] This method allows for the direct analysis and confirmation of the specific arrangement of atoms in space, providing crucial information about the molecule's three-dimensional structure and its relationship to biological activity.
Q6: Are there alternative synthesis routes for Callosobruchusic acid?
A: Yes, a short synthesis of (±)-Callosobruchusic acid, utilizing readily available starting materials and a simplified reaction sequence, has been reported. [] This approach highlights the ongoing efforts to develop more efficient and cost-effective methods for producing this important pheromone component.
Q7: What are the potential applications of Callosobruchusic acid research?
A: Understanding the role of Callosobruchusic acid as a pheromone component has significant implications for pest control. By manipulating the mating behavior of the Azuki bean weevil, researchers and agricultural scientists can develop targeted and environmentally friendly strategies to protect crops from infestation. [, ] This knowledge contributes to sustainable agriculture practices and food security.
Q8: What analytical techniques are used to characterize and quantify Callosobruchusic acid?
A: Various analytical methods are employed in Callosobruchusic acid research, including spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification. These methods are crucial for characterizing the synthesized compound, confirming its identity, and ensuring the purity and accuracy of experimental results. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




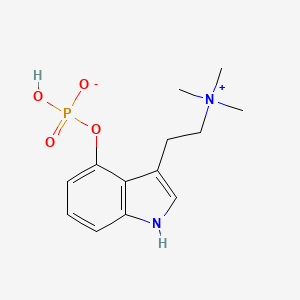

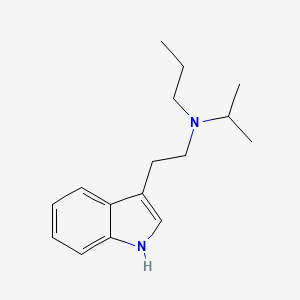
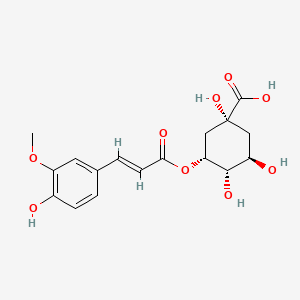
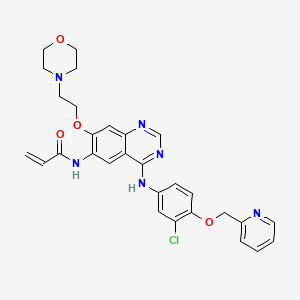
![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)
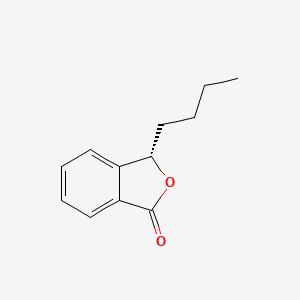
![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)
